1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring, with a hydroxymethyl group at the 3-position and a chloro and methyl substituent at the 6 and 4 positions, respectively. The molecular formula for this compound is CHClNO, and its molecular weight is approximately 196.63 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of various pharmacologically active molecules.
Common reagents and conditions for these reactions include:
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine compounds possess significant biological activities. Notably, they have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, some derivatives have demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, exhibiting IC values in the nanomolar range. These compounds have also been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- typically involves multi-step organic reactions. A common synthetic route includes:
These methods may vary based on desired yields and specific reaction conditions employed .
The applications of 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- span several fields:
Studies on the interactions of this compound with biological systems have primarily focused on its role as an FGFR inhibitor. The mechanism of action involves binding to FGFRs and disrupting their signaling pathways, which are crucial for tumor growth and angiogenesis. This interaction highlights the compound's potential as a lead candidate for further optimization in cancer therapeutics .
Several compounds share structural similarities with 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | 4894-29-5 | CHClN | Lacks hydroxymethyl group; simpler structure |
4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | 178268-92-3 | CHClN | Different ring fusion; potential for similar activity |
6-Chloro-4-methyl-7-azaindole | Not listed | CHClN | Contains nitrogen in a different position; unique properties |
4-Methyl-6-chloro-7-azaisatin | Not listed | CHClN | Related structure with potential biological activity |
These compounds exhibit unique characteristics that differentiate them from 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-, while also sharing some pharmacological properties that warrant further investigation.